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molecular formula C10H13NO B181096 2-Ethylacetanilide CAS No. 33098-65-6

2-Ethylacetanilide

Cat. No. B181096
M. Wt: 163.22 g/mol
InChI Key: ZXOVAGUQXNXKHF-UHFFFAOYSA-N
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Patent
US08759336B2

Procedure details

To the stirred solution of commercially available ethyl aniline (16, 20.3 g, 167.5 mmol, 1 eq.) in anhydrous pyridine (90 mL), at zero degree, under argon was added acetic anhydride (32 mL, 335.04 mmol, 2 eq). After the addition, the resulting solution was stirred with warming to room temperature overnight. The reaction solution was cooled (0° C.), pH adjusted between 4 and 5 with 10% HCl, and extracted with ethyl acetate (2×500 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated to provide the title compound as a white solid.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C(OC(=O)C)(=[O:12])C.Cl.N1[CH:23]=[CH:22]C=CC=1>>[CH2:22]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:3][C:1](=[O:12])[CH3:2])[CH3:23]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
90 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled (0° C.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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